1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine
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Overview
Description
1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine is a complex organic compound known for its diverse applications in scientific research. It is characterized by the presence of a piperazine ring substituted with a phenyl group and a benzenesulfonyl group linked to a chlorophenoxy moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asCollagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in the extracellular matrix, which is essential for tissue remodeling and repair.
Mode of Action
It’s known that benzenesulfonyl compounds can undergoelectrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine typically involves multiple steps:
Preparation of 4-(2-Chlorophenoxy)benzenesulfonyl chloride: This intermediate is synthesized by reacting 2-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of this compound: The intermediate 4-(2-Chlorophenoxy)benzenesulfonyl chloride is then reacted with 1-phenylpiperazine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Hydrolysis: Formation of sulfonic acids.
Scientific Research Applications
1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 4-(2-Chlorophenoxy)benzenesulfonyl chloride
- 4-Phenylpiperazine
- 1-(4-Bromophenyl)-4-phenylpiperazine
Comparison: 1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity patterns and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(2-chlorophenoxy)phenyl]sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c23-21-8-4-5-9-22(21)28-19-10-12-20(13-11-19)29(26,27)25-16-14-24(15-17-25)18-6-2-1-3-7-18/h1-13H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXZRRNFKOZYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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